molecular formula C12H8N2O2S B8613379 6-(Thiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(Thiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B8613379
M. Wt: 244.27 g/mol
InChI Key: YFPBQXFGTRAMPE-UHFFFAOYSA-N
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Patent
US08314109B2

Procedure details

310 mg of ethyl 6-(thiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxylate are saponified under conditions similar to those described for the preparation of Intermediate 11 (step 11.3) to give 250 mg of 6-(thiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:7]=[CH:8][C:9]3[N:10]([CH:12]=[C:13]([C:15]([O:17]CC)=[O:16])[N:14]=3)[CH:11]=2)=[CH:2]1.CC(C)(OC(NC1N=C(C2C=CC3N(C=C(C(O)=O)N=3)C=2)C=CC=1)=O)C>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:7]=[CH:8][C:9]3[N:10]([CH:12]=[C:13]([C:15]([OH:17])=[O:16])[N:14]=3)[CH:11]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
S1C=C(C=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(OC(=O)NC1=CC=CC(=N1)C=1C=CC=2N(C1)C=C(N2)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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